

In-Depth Technical Guide: WDR5-0103 Binding Affinity to WDR5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **WDR5-0103** to its target, WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and activity of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL is a key driver in certain forms of cancer, making it an attractive target for therapeutic intervention. **WDR5-0103** is a potent antagonist of this interaction.

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for the interaction of **WDR5-0103** with WDR5 and its effect on the WDR5-MLL protein complex.



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	450 nM	Isothermal Titration Calorimetry (ITC)	[1]
Inhibitory Concentration (IC50)	39 ± 10 μM	MLL Methyltransferase Activity Assay	[2][3]
Assay Condition	125 nM MLL trimeric complex		

Mechanism of Action

WDR5-0103 functions as a competitive antagonist, binding directly to the "WIN" site of WDR5. [4] This site is a conserved arginine-binding pocket that is crucial for the interaction with the WIN motif of MLL1.[5] By occupying this pocket, **WDR5-0103** effectively disrupts the WDR5-MLL1 protein-protein interaction, leading to the inhibition of the MLL complex's histone methyltransferase activity.[4] This disruption prevents the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for active gene transcription.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of **WDR5-0103** are provided below.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (Δ H) of the interaction.

Materials:

- Purified WDR5 protein
- WDR5-0103 compound



- ITC Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl[2]
- VP-ITC MicroCalorimeter (or equivalent)[2]

Protocol:

- Sample Preparation:
 - Dialyze purified WDR5 protein extensively against the ITC buffer.
 - Prepare a 25 μM solution of WDR5 in the ITC buffer.[2]
 - Prepare a 0.2 mM solution of WDR5-0103 in the same ITC buffer.[2] Degas both solutions prior to use.
- ITC Experiment:
 - Set the experimental temperature to 25°C.[2]
 - Load the WDR5 solution into the sample cell (approximately 1.4 mL).[2]
 - Load the WDR5-0103 solution into the injection syringe.
 - Perform a series of 25 injections, with each injection being 10 μL in volume.
- Data Analysis:
 - Integrate the heat signals from each injection.
 - Fit the integrated data to a one-site binding model using software such as Microcal Origin to determine the Kd, n, and $\Delta H.[2]$

MLL Methyltransferase Activity Assay for IC50 Determination

This assay measures the ability of **WDR5-0103** to inhibit the enzymatic activity of the MLL complex.



Materials:

- Reconstituted MLL trimeric complex (MLL, WDR5, RbBP5)
- WDR5-0103 compound
- Assay Buffer: 20 mM Tris/HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100[3]
- [3H]S-adenosylmethionine ([3H]SAM)[3]
- Biotinylated H3 (1-25) peptide substrate[3]
- Streptavidin-coated 96-well microplates[6]
- 7.5 M Guanidinium chloride[6]
- Scintillation counter

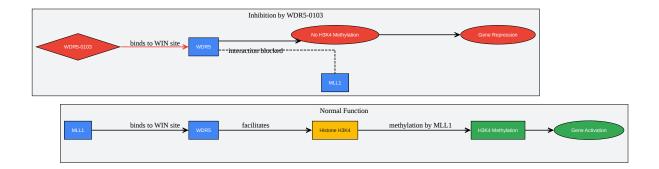
Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing the MLL trimeric complex (e.g., 125 nM) in the assay buffer.[2][3]
 - Add varying concentrations of WDR5-0103 to the reaction mixture.
 - Initiate the reaction by adding 2 μM [3H]SAM and 5 μM biotinylated H3 (1-25) peptide.[3]
 [6]
- Incubation:
 - Incubate the reaction mixtures for 1 hour at room temperature.
- Quenching and Detection:
 - Stop the reaction by adding 20 μL of 7.5 M guanidinium chloride.[6]
 - Transfer the quenched reactions to a streptavidin-coated 96-well microplate.



- Incubate for at least 1 hour to allow the biotinylated peptide to bind to the plate.[6]
- Wash the plate to remove unincorporated [3H]SAM.
- Measure the amount of incorporated [3H] using a scintillation counter.
- Data Analysis:
 - Plot the percentage of inhibition against the logarithm of the WDR5-0103 concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

Visualizations Signaling Pathway Diagram

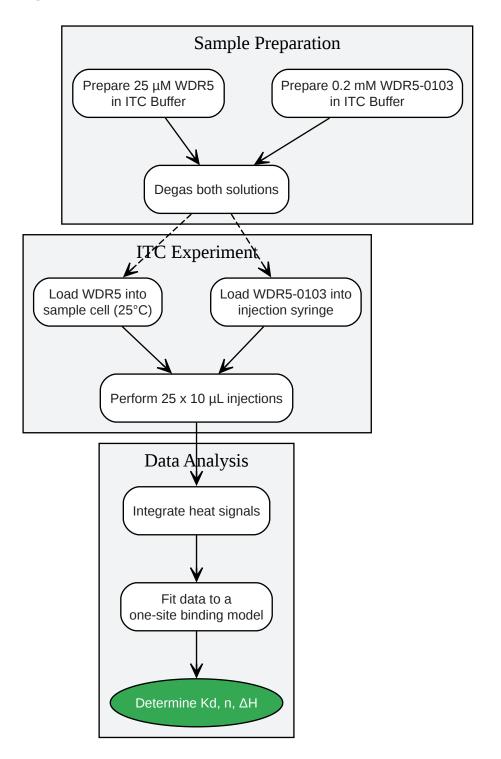


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Caption: **WDR5-0103** competitively inhibits the MLL1-WDR5 interaction.



Experimental Workflow Diagram: Isothermal Titration Calorimetry



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Caption: Workflow for determining WDR5-0103 binding affinity by ITC.

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